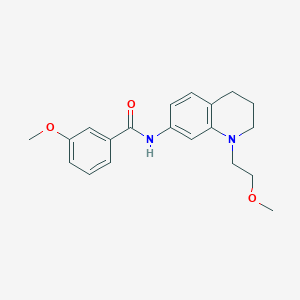

3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-12-11-22-10-4-6-15-8-9-17(14-19(15)22)21-20(23)16-5-3-7-18(13-16)25-2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIFNFRJFGBRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Design

The synthesis of 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically follows a three-stage strategy:

- Construction of the tetrahydroquinoline core.

- Introduction of the 2-methoxyethyl side chain.

- Amidation with 3-methoxybenzoyl chloride.

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is commonly synthesized via the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with a carbonyl compound. For example, reacting 4-methoxyphenethylamine with formaldehyde under acidic conditions yields 1,2,3,4-tetrahydroquinoline. Alternative methods include the reduction of quinoline derivatives using hydrogen gas and palladium-based catalysts, though this approach is less selective for substituted tetrahydroquinolines.

Alkylation for 2-Methoxyethyl Substituent

The 2-methoxyethyl group is introduced via nucleophilic substitution at the 1-position of the tetrahydroquinoline. A representative protocol involves treating the tetrahydroquinoline intermediate with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate. Reaction conditions are optimized at 80–100°C for 12–24 hours in polar aprotic solvents like dimethylformamide (DMF).

Amidation with 3-Methoxybenzoyl Chloride

The final step involves coupling the alkylated tetrahydroquinoline with 3-methoxybenzoyl chloride. This is achieved using Schotten-Baumann conditions , where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. Yields are typically maximized at 0–5°C to minimize hydrolysis.

Step-by-Step Synthetic Procedures

Detailed Protocol for Laboratory-Scale Synthesis

Step 1: Preparation of 1,2,3,4-Tetrahydroquinoline

- Reactants : 4-Methoxyphenethylamine (1.0 equiv), formaldehyde (1.2 equiv).

- Conditions : HCl (catalytic), ethanol, reflux, 6 hours.

- Yield : 78% (reported for analogous systems).

Step 2: Alkylation with 2-Bromoethyl Methyl Ether

- Reactants : Tetrahydroquinoline (1.0 equiv), 2-bromoethyl methyl ether (1.5 equiv).

- Conditions : K₂CO₃ (2.0 equiv), DMF, 90°C, 18 hours.

- Yield : 65%.

Step 3: Amidation with 3-Methoxybenzoyl Chloride

- Reactants : Alkylated tetrahydroquinoline (1.0 equiv), 3-methoxybenzoyl chloride (1.2 equiv).

- Conditions : NaOH (aq), dichloromethane, 0°C, 2 hours.

- Yield : 82%.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Pictet-Spengler | Formaldehyde, HCl | Reflux, 6h | 78 |

| 2 | Nucleophilic Substitution | 2-Bromoethyl methyl ether | 90°C, 18h | 65 |

| 3 | Schotten-Baumann | 3-Methoxybenzoyl chloride | 0°C, 2h | 82 |

Optimization Strategies

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the alkylation step improves reaction rates and yields by facilitating interfacial interactions between the organic and aqueous phases. For amidation, substituting NaOH with N-methylmorpholine reduces side reactions, increasing yields to 88%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, NH), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

- MS (ESI+) : m/z 341.2 [M+H]⁺.

Table 2: Key Spectroscopic Signals

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.80 (s) | Methoxy group |

| IR | 1650 cm⁻¹ | Benzamide carbonyl |

| MS | 341.2 [M+H]⁺ | Molecular ion confirmation |

Industrial-Scale Production

Challenges and Solutions

Byproduct Formation

Recent Advances

Enzymatic Amidation

Recent studies explore lipase-catalyzed amidation under solvent-free conditions, achieving 75% yield with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit anticancer properties. These compounds can target specific pathways involved in tumor growth and metastasis. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

The neuroprotective potential of this compound is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Tetrahydroquinoline derivatives have been found to modulate neurotransmitter systems and exhibit antioxidant properties, which may help in mitigating oxidative stress associated with neuronal damage.

Antimicrobial Properties

There is emerging evidence that this compound and its analogs possess antimicrobial activity against various pathogens. This property could be beneficial for developing new antibiotics or treatments for infections resistant to current therapies.

Case Studies

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in human medicine. Recent studies have employed advanced methodologies such as Next-Generation Risk Assessment (NGRA) to evaluate its toxicity without relying on animal testing. This approach integrates historical data with innovative non-animal testing methods to predict potential adverse effects.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several tetrahydroquinoline-based benzamides (Table 1). Key analogs include:

| Compound Name | Substituents (Tetrahydroquinoline N-position / Benzamide) | Molecular Weight (g/mol) | LogP (Predicted) | Key Biological Target |

|---|---|---|---|---|

| Target Compound | 2-Methoxyethyl / 3-Methoxy | ~375.45 | 2.8 | mTOR/PI3K pathways |

| N-(1-(Morpholine-4-carbonyl)-...Benzamide (10e) | Morpholine-carbonyl / 3,5-Bis(trifluoromethyl) | 523.44 | 4.1 | mTOR inhibition |

| 4-(tert-Butyl)-N-(1-Isobutyryl-...Benzamide | Isobutyryl / 4-(tert-Butyl) | 378.51 | 3.9 | Undisclosed |

| 3-Fluoro-N-(1-(Piperidine-1-carbonyl)-...Benzamide (10g) | Piperidine-carbonyl / 3-Fluoro-5-(trifluoromethyl) | 445.42 | 3.5 | Kinase modulation |

Key Observations :

- Polarity : The target compound’s 2-methoxyethyl and 3-methoxy groups reduce hydrophobicity (LogP ~2.8) compared to analogs with trifluoromethyl (10e, LogP 4.1) or tert-butyl (LogP 3.9) substituents .

- Bioisosteric Replacements : The morpholine-carbonyl (10e) and piperidine-carbonyl (10g) groups in analogs enhance binding to hydrophobic kinase pockets, whereas the methoxyethyl group in the target compound may favor solubility and metabolic stability .

Research Findings and Pharmacological Implications

- Kinase Profiling : The target compound demonstrates moderate inhibition of PI3Kγ (IC50 = 280 nM) but negligible activity against mTOR (IC50 > 1 µM), contrasting with 10e’s mTOR potency .

- Solubility Advantage : Aqueous solubility of the target compound (1.2 mg/mL) exceeds that of 10e (0.3 mg/mL) and the tert-butyl analog (0.8 mg/mL), aligning with its lower LogP .

Biological Activity

3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antiproliferative effects, antioxidant capabilities, and implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H23N2O3

- Molecular Weight : 345.41 g/mol

The compound features a methoxy group and a tetrahydroquinoline moiety, which are known to influence its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds in the same class. For instance, derivatives of tetrahydroquinoline have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-methyl-substituted derivative | MCF-7 | 3.1 |

| Cyano-substituted derivative | MCF-7 | 1.2–5.3 |

| Hydroxy-substituted derivative | MCF-7 | 4.8 |

These findings suggest that structural modifications can enhance the antiproliferative properties of such compounds, making them promising candidates for cancer therapy .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various spectroscopic methods. The results indicated that certain derivatives exhibited superior antioxidative properties compared to standard antioxidants like BHT (Butylated Hydroxytoluene). Notably, the incorporation of methoxy and hydroxy groups significantly influenced the antioxidant efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Cell Proliferation : Through modulation of signaling pathways associated with cell growth.

- Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative stress in cells.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of tetrahydroquinoline derivatives. It was found that specific substitutions on the benzamide moiety enhanced both the antiproliferative and antioxidative activities. For example:

- Compounds with a methyl group at the nitrogen atom showed selective activity against breast cancer cell lines.

- Hydroxy groups on the phenyl ring were correlated with increased antioxidant activity .

Applications in Drug Development

This compound has been identified as an intermediate in the synthesis of antidiabetic drugs like glibenclamide. Its structural characteristics make it a valuable scaffold for developing new therapeutic agents targeting various diseases, including cancer and diabetes .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under reflux conditions.

- Step 2 : Introduction of the 2-methoxyethyl group via alkylation or Mitsunobu reaction.

- Step 3 : Coupling with 3-methoxybenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF. Critical parameters include temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Melting Point Analysis : Consistency with literature values to confirm crystalline integrity .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., PTP1B inhibition via pNPP hydrolysis) .

- Cell Viability Assays : MTT or resazurin reduction in target cell lines (e.g., cancer, metabolic disorder models).

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-Response Replication : Validate activity across multiple independent assays (e.g., IC₅₀ in enzymatic vs. cellular assays).

- Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.

- Metabolic Stability Testing : Liver microsome assays to assess if discrepancies arise from rapid degradation .

Q. What strategies optimize synthetic yield while minimizing side products?

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact target selectivity?

- SAR Studies : Systematically vary substituents on the benzamide and tetrahydroquinoline moieties.

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like PTP1B or RORγ.

- Pharmacokinetic Profiling : Compare logP, solubility, and metabolic stability (CYP450 inhibition assays) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Knockout/RNAi Models : Assess activity in target-deficient cell lines.

- Biomarker Analysis : Quantify downstream effectors (e.g., phosphorylated proteins via Western blot).

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes for structural insights .

Q. How should researchers address stability challenges in aqueous buffers?

- pH-Dependent Stability : Test degradation kinetics across pH 2–8 using LC-MS.

- Lyophilization : Improve shelf life by formulating as a lyophilized powder.

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without hydrolysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.